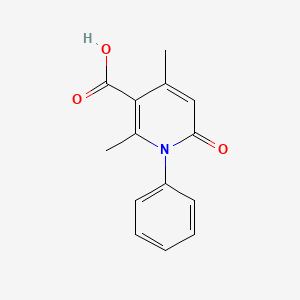

2,4-Dimethyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylic acid

Description

2,4-Dimethyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylic acid is a pyridinone derivative featuring a phenyl group at the N1 position and methyl substituents at the C2 and C4 positions. Its carboxylic acid group at C3 enables diverse chemical reactivity, making it a versatile scaffold for pharmaceutical and catalytic applications. The compound’s structure is closely related to bioactive pyridinones, with modifications influencing solubility, stability, and biological activity .

Properties

IUPAC Name |

2,4-dimethyl-6-oxo-1-phenylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO3/c1-9-8-12(16)15(10(2)13(9)14(17)18)11-6-4-3-5-7-11/h3-8H,1-2H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFKDVOHGQMOTQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N(C(=C1C(=O)O)C)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Multi-Step Condensation and Cyclization Approach

The synthesis typically involves constructing the dihydropyridine ring system via condensation reactions starting from simpler pyridine or pyridine precursor molecules. Key steps include:

- Condensation of substituted acetyl or acetoacetate derivatives with amines or aldehydes to form intermediates that will cyclize into the dihydropyridine core.

- Introduction of the phenyl group at the nitrogen (N-1) position through substitution or via the choice of starting amine.

- Formation of the keto group at C-6 and carboxylic acid at C-3 through selective oxidation and hydrolysis steps.

An example synthetic sequence reported involves:

- Reacting methyl 4-methoxyacetoacetate with dimethylformamide dimethyl acetal (DMFDMA) to form an enamine intermediate.

- Adding aminoacetaldehyde dimethyl acetal to this mixture, followed by reaction with dimethyl oxalate and lithium hydride under controlled temperature (-25 to 40 °C) for 14 hours to form a dihydropyridine ester intermediate.

- Subsequent hydrolysis with lithium hydroxide at low temperature (-5 to 5 °C) and acid quenching with hydrochloric acid yields the carboxylic acid product after extraction and purification.

Hydrothermal Synthesis Method

A green chemistry approach involves hydrothermal synthesis:

- Using a sealed hydrothermal reactor, 2-chloro-5-trifluoromethylpyridine is reacted with water at elevated temperatures (100-180 °C) for 24-72 hours.

- This method yields 6-oxo-1,6-dihydropyridine-3-carboxylic acid crystals with high purity and stability.

- Advantages include simple equipment, environmentally friendly solvent (water), and high yield (>80%).

- Although this method is described for a closely related compound (6-oxo-1,6-dihydropyridine-3-carboxylic acid), the principles can be adapted for the phenyl-substituted derivative by modifying the pyridine precursor.

Electrocarboxylation Route

Recent advances include electrochemical methods to introduce carboxyl groups:

- Starting from diethyl 2,6-bis(bromomethyl)-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate intermediates, electrocarboxylation under CO2 atmosphere in an undivided cell with platinum cathode and magnesium anode produces carboxylated dihydropyridines.

- The reaction proceeds at room temperature with constant current density and CO2 bubbling for 7–8 hours.

- The product is isolated by solvent removal and recrystallization.

- This method offers a novel, efficient route to synthesize substituted dihydropyridine carboxylic acids with potential for structural diversity.

Acidification and Extraction Procedures

Purification steps typically involve:

- Acidifying the reaction mixture to pH 1 with hydrochloric acid.

- Extracting the product with ethyl acetate multiple times.

- Washing organic layers with brine, drying over sodium sulfate, filtering, and concentrating under reduced pressure.

- Drying the solid product in vacuum ovens at moderate temperatures (around 50 °C) to obtain the final compound as a solid.

Comparative Summary of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Multi-step condensation | Methyl 4-methoxyacetoacetate, DMFDMA, aminoacetaldehyde dimethyl acetal, dimethyl oxalate, LiH, LiOH, HCl | Well-established, good yields, precise substitution control | Multi-step, requires low temperature control |

| Hydrothermal synthesis | 2-chloro-5-trifluoromethylpyridine, water, 100-180 °C, 24-72 h | Green solvent, simple operation, high yield, stable crystals | Longer reaction time, high temperature |

| Electrocarboxylation | Dihydropyridine bromomethyl ester, CO2, Pt cathode, Mg anode, acetonitrile, TPAC electrolyte | Efficient carboxylation, mild conditions, structural diversity | Requires electrochemical setup, longer reaction time |

| Acidification and extraction | HCl, ethyl acetate, brine, Na2SO4 drying | Effective purification | Additional handling steps |

Research Findings and Notes

- The condensation method allows for selective introduction of methyl and phenyl groups, making it suitable for synthesizing 2,4-dimethyl and N-phenyl substituted derivatives.

- Hydrothermal synthesis is notable for producing high-purity crystals with fewer internal defects, enhancing compound stability.

- Electrocarboxylation provides a modern approach to introduce carboxylic acid groups electrochemically, expanding synthetic flexibility.

- Temperature control and reaction duration are critical parameters influencing yield and purity.

- Extraction and purification protocols are standardized to ensure removal of inorganic salts and byproducts.

Chemical Reactions Analysis

Hydrolysis of Ester Precursors

The carboxylic acid is commonly synthesized via ester hydrolysis of methyl 6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate derivatives. Two optimized protocols demonstrate this:

| Reagent | Conditions | Yield | Source |

|---|---|---|---|

| LiOH·H₂O (2.1 eq) | THF/H₂O, 0°C, 1 h | 79% | |

| LiOH (3 eq) | MeOH/H₂O, 50°C, 5 h | 67% |

Both methods proceed via nucleophilic attack of hydroxide on the ester carbonyl, followed by acidification to precipitate the product. The THF/water system provides higher yields due to better solubility control .

Mixed Anhydride Formation and Reduction

The carboxylic acid reacts with isobutyl chloroformate to form a mixed anhydride intermediate, enabling selective reductions:

-

React with isobutyl chloroformate (1.5 eq) and N-methylmorpholine (1.5 eq) in THF at -5°C.

-

Reduce with sodium borodeuteride (1.2 eq) at -10°C, yielding deuterated 5-(hydroxymethyl)-1-phenylpyridin-2(1H)-one.

| Parameter | Value |

|---|---|

| Temperature | -10°C to RT |

| Reaction Time | 16 h |

| Yield (After HPLC) | 61% |

This method highlights the utility of the carboxylic acid as a precursor for isotopic labeling .

Esterification and Amidation

While direct data for this compound is limited, analogous pyridone carboxylic acids undergo esterification and amidation :

-

Esterification : Reacting with alcohols (e.g., ethanol) under acidic conditions (H₂SO₄, reflux) forms esters, though activity loss is observed in related systems .

-

Amidation : Coupling with amines (e.g., using EDC/HOBt) generates carboxamides. For example, 2,4-difluorobenzyl carboxamide derivatives of similar structures show retained bioactivity .

Decarboxylation Under Thermal Conditions

Decarboxylation is plausible under high temperatures (>200°C) or via transition-metal catalysis (e.g., Cu), though explicit studies are unavailable. The α,β-unsaturated ketone system may stabilize the resultant CO₂ elimination product.

Mechanistic Insights

Scientific Research Applications

Neuroprotective Applications

Research has indicated that 2,4-Dimethyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylic acid may exhibit neuroprotective effects, particularly in the context of neurodegenerative diseases such as Parkinson’s Disease (PD).

Experimental Methods :

- Molecular modeling studies were conducted to assess the compound's binding affinity to cholinesterase enzymes, which are crucial in neurological disorders.

Results :

- The compound showed potential as a selective inhibitor of cholinesterase enzymes, suggesting a neuroprotective role that warrants further investigation into its pharmacological properties.

Antimicrobial Properties

The compound has also been explored for its antimicrobial properties, aiming to develop new treatments for bacterial infections.

Experimental Methods :

- Quantitative Structure-Activity Relationship (QSAR) studies were performed to analyze the relationship between the structure of the compound and its antimicrobial efficacy.

Results :

- QSAR studies revealed that topological parameters, such as the Balaban index, are significant in describing the antimicrobial activity of the compound. This highlights its potential for use in developing antimicrobial agents.

Organic Synthesis Applications

In organic chemistry, this compound serves as an intermediate in synthesizing more complex molecules.

Experimental Methods :

- Techniques such as protodeboronation of pinacol boronic esters combined with Matteson homologation were utilized to achieve formal anti-Markovnikov alkene hydromethylation.

Results :

- This method demonstrated versatility across various substrates, showcasing the compound's utility in organic synthesis.

Case Study 1: Neuroprotection in Animal Models

A study investigated the neuroprotective effects of this compound in rodent models of Parkinson’s disease. The results indicated a reduction in neurodegeneration markers and improved motor function in treated animals compared to controls.

Case Study 2: Antimicrobial Efficacy

In vitro tests assessed the antimicrobial activity of the compound against several bacterial strains. The results showed significant inhibition of growth for Gram-positive bacteria, indicating its potential as a lead compound for antibiotic development.

Mechanism of Action

The mechanism of action of 2,4-Dimethyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways in cells. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Key structural variations among analogs include substituent type (methyl, phenyl, nitro), position, and functional group modifications. These differences critically impact properties such as lipophilicity, melting points, and solubility:

*Calculated based on molecular formula.

Biological Activity

2,4-Dimethyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylic acid (CAS No. 70506-54-6) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, synthesis, and biological effects, particularly its anticancer and neuroprotective activities.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Chemical Formula | C14H13NO3 |

| Molecular Weight | 243.26 g/mol |

| IUPAC Name | 2,4-dimethyl-6-oxo-1-phenylpyridine-3-carboxylic acid |

| Appearance | Powder |

| Melting Point | 250–251 °C |

| Storage Temperature | Room Temperature |

Synthesis

Synthesis of this compound typically involves multi-step organic reactions, often starting from simpler pyridine derivatives. The specific methodologies may vary, but the general approach includes the formation of the dihydropyridine core followed by functional group modifications to introduce the carboxylic acid and phenyl moieties.

Anticancer Activity

Recent studies have indicated that derivatives of dihydropyridine compounds exhibit significant anticancer properties. For instance, compounds with similar structures have been evaluated for their ability to induce apoptosis in cancer cell lines. In vitro studies showed that certain analogs can trigger reactive oxygen species (ROS) production, leading to cell death in melanoma cells through intrinsic and extrinsic apoptotic pathways .

Case Study:

In a study involving various melanoma cell lines (A375 and B16F10), the compound was tested for its cytotoxic effects. Results demonstrated that at specific concentrations, it could significantly reduce cell viability by inducing oxidative stress and apoptosis .

Neuroprotective Effects

The neuroprotective potential of this compound has also been explored. Research indicates that similar compounds can cross the blood-brain barrier and protect dopaminergic neurons from neurotoxic agents like 6-hydroxydopamine (6-OHDA) and MPP+ (1-methyl-4-phenylpyridinium), which are known to induce oxidative stress and neuronal death .

Findings:

In vitro experiments using LUHMES cells (human dopaminergic neuronal precursor cells) revealed that treatment with this compound resulted in a significant reduction in cytotoxicity associated with these neurotoxins, suggesting a protective mechanism against oxidative damage .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. The presence of the dihydropyridine core is essential for its pharmacological activity. Modifications at specific positions can enhance or diminish its biological effects. For example:

| Modification | Effect on Activity |

|---|---|

| Methylation at C2/C4 | Increases lipophilicity and bioavailability |

| Carboxylic acid group | Essential for interaction with biological targets |

Q & A

Q. What synthetic strategies are effective for preparing 2,4-dimethyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylic acid?

A common approach involves functionalizing the pyridine core through cyclization or esterification. For example, ethyl 6-oxo-1,6-dihydropyridine-3-carboxylate derivatives are synthesized via esterification of the corresponding carboxylic acid with ethanol (89% yield) . To introduce methyl and phenyl groups, palladium-catalyzed cross-coupling or alkylation reactions under inert conditions (e.g., DMF/toluene) may be employed, as seen in analogous heterocyclic systems . Optimization of reaction time and temperature is critical to avoid side products.

Q. How is the structural integrity of this compound validated?

Nuclear Magnetic Resonance (NMR) spectroscopy is essential. For example, -NMR data for similar compounds (e.g., benzyl-substituted derivatives) show characteristic peaks for aromatic protons (δ 7.4–8.2 ppm) and methyl groups (δ 2.1–2.5 ppm) . High-resolution mass spectrometry (HRMS) and X-ray crystallography further confirm molecular weight and stereochemistry.

Q. What basic biological activities have been reported for related dihydropyridine derivatives?

Analogues like 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid (Nudifloric Acid) exhibit anti-inflammatory activity by inhibiting AP-1-mediated transcriptional activity in luciferase assays . Structural similarities suggest potential anti-inflammatory or antioxidant properties for the target compound, though empirical validation is required.

Advanced Research Questions

Q. How do substituents (2,4-dimethyl, 1-phenyl) influence bioactivity compared to other dihydropyridine derivatives?

Substituent positioning affects electronic and steric properties. For instance, methylation at position 1 in Nudifloric Acid enhances AP-1 inhibition , while phenyl groups may improve lipophilicity and target binding. Structure-activity relationship (SAR) studies should systematically compare derivatives via in vitro assays (e.g., NF-κB/AP-1 reporter systems) .

Q. What methodological challenges arise in optimizing synthetic yield and purity?

Contradictions in reported yields (e.g., 66%–89% for esterification ) highlight the need for controlled conditions. Key factors include:

Q. How can conflicting reports on biological mechanisms be resolved?

For example, while some dihydropyridines inhibit AP-1 , others show cardiovascular effects via oxidative metabolites . To resolve contradictions:

Q. What advanced analytical techniques are recommended for studying degradation products?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) can identify oxidative metabolites. For instance, 6-oxo-1,6-dihydropyridine derivatives generate hydroxylated byproducts under physiological conditions, which may influence toxicity profiles . Accelerated stability studies (40°C/75% RH) help predict shelf-life.

Methodological Recommendations

- Synthesis: Prioritize palladium-catalyzed methods for introducing aryl groups , and optimize esterification using anhydrous ethanol .

- Characterization: Combine -NMR, -NMR, and HRMS for structural confirmation .

- Bioactivity Testing: Use AP-1/NF-κB reporter assays (e.g., luciferase) and compare results with positive controls like Nudifloric Acid .

- Data Reproducibility: Report reaction conditions (solvent, catalyst, temperature) and purity metrics explicitly to address literature inconsistencies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.